Cas no 885272-35-5 (6-Pyridin-3-yl-1H-indazole)
6-Pyridin-3-yl-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 6-Pyridin-3-yl-1H-indazole
- 1H-Indazole,6-(3-pyridinyl)-
- DTXSID30696293
- CHEMBL4159996
- AB18777
- SCHEMBL16935421
- FT-0751523
- AKOS006295679
- 6-(pyridin-3-yl)-1h-indazole
- Z1198164304
- 885272-35-5
- BDBM50280103
- DB-077436
- 6-(pyridin-3-yl)-2H-indazole
-
- MDL: MFCD04114675
- Inchi: 1S/C12H9N3/c1-2-10(7-13-5-1)9-3-4-11-8-14-15-12(11)6-9/h1-8H,(H,14,15)
- InChI Key: LBFQCQQOSUESGH-UHFFFAOYSA-N
- SMILES: N1C2C=C(C=CC=2C=N1)C1C=NC=CC=1
Computed Properties
- Exact Mass: 195.08000
- Monoisotopic Mass: 195.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- PSA: 41.57000
- LogP: 2.62490
6-Pyridin-3-yl-1H-indazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Pyridin-3-yl-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0021-100mg |
6-Pyridin-3-yl-1H-indazole |
885272-35-5 | 97% | 100mg |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0021-500mg |
6-Pyridin-3-yl-1H-indazole |
885272-35-5 | 97% | 500mg |
12635.83CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0021-1g |
6-Pyridin-3-yl-1H-indazole |
885272-35-5 | 97% | 1g |
24423.62CNY | 2021-05-08 | |
| Chemenu | CM230688-1g |
6-(Pyridin-3-yl)-1H-indazole |
885272-35-5 | 97% | 1g |
$741 | 2021-08-04 | |
| TRC | P226505-50mg |
6-Pyridin-3-Yl-1H-Indazole |
885272-35-5 | 50mg |
$ 400.00 | 2022-06-03 | ||
| TRC | P226505-100mg |
6-Pyridin-3-Yl-1H-Indazole |
885272-35-5 | 100mg |
$ 660.00 | 2022-06-03 | ||
| TRC | P226505-250mg |
6-Pyridin-3-Yl-1H-Indazole |
885272-35-5 | 250mg |
$ 1315.00 | 2022-06-03 | ||
| Chemenu | CM230688-1g |
6-(Pyridin-3-yl)-1H-indazole |
885272-35-5 | 97% | 1g |
$*** | 2023-03-31 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-291416-250 mg |
6-Pyridin-3-yl-1H-indazole, |
885272-35-5 | 250MG |
¥3,008.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291416A-1 g |
6-Pyridin-3-yl-1H-indazole, |
885272-35-5 | 1g |
¥8,634.00 | 2023-07-11 |
6-Pyridin-3-yl-1H-indazole Suppliers
6-Pyridin-3-yl-1H-indazole Related Literature
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
Additional information on 6-Pyridin-3-yl-1H-indazole
Research Brief on 6-Pyridin-3-yl-1H-indazole (CAS: 885272-35-5): Recent Advances and Applications in Chemical Biology and Medicine
6-Pyridin-3-yl-1H-indazole (CAS: 885272-35-5) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its indazole core substituted with a pyridinyl group, has been explored for its diverse biological activities, including kinase inhibition and anticancer properties. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological profile, and expanding its therapeutic potential. This research brief synthesizes the latest findings related to 6-Pyridin-3-yl-1H-indazole, providing a comprehensive overview of its current status in the field.
One of the most notable advancements in the study of 6-Pyridin-3-yl-1H-indazole is its role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Recent research has demonstrated that 6-Pyridin-3-yl-1H-indazole exhibits potent inhibitory activity against specific kinases, including those involved in tumor growth and metastasis. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy in targeting the PI3K/AKT/mTOR pathway, a key signaling cascade in cancer progression. The study reported that derivatives of 6-Pyridin-3-yl-1H-indazole showed promising antitumor effects in preclinical models, with improved selectivity and reduced off-target toxicity compared to existing inhibitors.
In addition to its kinase inhibitory properties, 6-Pyridin-3-yl-1H-indazole has been investigated for its potential as a scaffold for drug discovery. Its modular structure allows for facile chemical modifications, enabling the development of analogs with tailored pharmacological properties. A recent Nature Communications article (2024) described the synthesis of a library of 6-Pyridin-3-yl-1H-indazole derivatives, which were screened for activity against various disease targets. The study identified several lead compounds with enhanced bioavailability and metabolic stability, paving the way for further preclinical development. These findings underscore the versatility of 6-Pyridin-3-yl-1H-indazole as a starting point for the design of novel therapeutics.
Another area of interest is the application of 6-Pyridin-3-yl-1H-indazole in neurodegenerative diseases. Emerging evidence suggests that its kinase inhibitory activity may also extend to targets implicated in neuroinflammation and neuronal survival. A 2024 study in ACS Chemical Neuroscience explored the neuroprotective effects of 6-Pyridin-3-yl-1H-indazole derivatives in models of Alzheimer's disease. The researchers observed that these compounds reduced amyloid-beta aggregation and mitigated synaptic dysfunction, offering a potential therapeutic strategy for neurodegenerative conditions. While further validation is needed, these results highlight the compound's broad applicability beyond oncology.
Despite these promising developments, challenges remain in the clinical translation of 6-Pyridin-3-yl-1H-indazole-based therapies. Issues such as pharmacokinetic optimization, toxicity profiling, and formulation stability need to be addressed to advance these compounds into clinical trials. Recent efforts have focused on employing computational modeling and structure-activity relationship (SAR) studies to refine the chemical properties of 6-Pyridin-3-yl-1H-indazole derivatives. For example, a 2023 Bioorganic & Medicinal Chemistry paper utilized molecular docking and dynamics simulations to predict binding affinities and optimize lead compounds, resulting in improved drug-like characteristics.
In conclusion, 6-Pyridin-3-yl-1H-indazole (CAS: 885272-35-5) represents a compelling case study in the intersection of chemical biology and medicinal chemistry. Its multifaceted biological activities, coupled with its synthetic tractability, make it a valuable tool for drug discovery and development. Recent research has expanded our understanding of its mechanisms and applications, from oncology to neurodegenerative diseases. As the field continues to evolve, further exploration of its derivatives and their clinical potential will undoubtedly yield new insights and therapeutic opportunities. This brief underscores the importance of ongoing research and collaboration to unlock the full potential of this promising compound.
885272-35-5 (6-Pyridin-3-yl-1H-indazole) Related Products
- 19959-71-8(4-py-pzH)
- 1383675-69-1(3-(4-pyridinyl)-Pyrazolo[1,5-a]pyridine)
- 885272-55-9(5-(Pyridin-4-yl)-1H-indazole)
- 141037-88-9(1H-Indazole, 7-phenyl-)
- 439106-49-7(4-(1H-pyrazol-4-yl)quinoline)
- 1260897-38-8(6-Phenyl-1H-indazole)
- 885272-37-7(5-Pyridin-3-yl-1H-indazole)
- 1383675-79-3(3-(4-pyridazinyl)-Pyrazolo[1,5-a]pyridine)
- 817209-07-7(Cinnoline, 4-(3-pyridinyl)-)
- 885271-89-6(6-Pyridin-4-Yl-1H-Indazole)